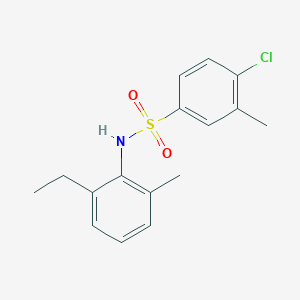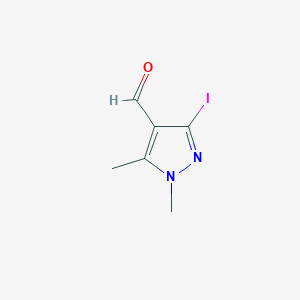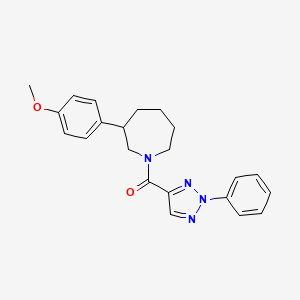![molecular formula C12H21N3O2 B2446758 1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one CAS No. 2225144-54-5](/img/structure/B2446758.png)
1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one”, also known as MPMP, is a chemical compound that belongs to the class of piperidines, which are organic nitrogen-based compounds. It has a molecular weight of 239.32 .
Molecular Structure Analysis
The IUPAC name for this compound is 5,5’-azanediylbis(1-methylpiperidin-2-one). The InChI code is 1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3 . This suggests that the compound contains two piperidin-2-one rings connected by a nitrogen atom, with each ring having a methyl group attached to it.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Further physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
Chiral Building Block for Piperidine-Related Alkaloids
1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one has been explored as a chiral building block for synthesizing piperidine-related alkaloids. This application is significant in the field of organic chemistry, especially in the synthesis of complex natural products and pharmaceutical compounds. A novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was examined as a promising chiral building block for these alkaloids (Takahata et al., 2002).
Synthesis of Serotonin Receptor Antagonists
Research has been conducted on the microwave-assisted synthesis of novel compounds related to this compound, which have shown potential as serotonin 5-HT3 receptor antagonists. These findings are important for the development of new drugs targeting serotonin receptors, particularly in the treatment of conditions like irritable bowel syndrome or chemotherapy-induced nausea and vomiting (Mahesh et al., 2004).
Transformation to 3-oxopiperidin-2-ones
The compound has been evaluated for its potential in the transformation of methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones. This process involves the use of concentrated sulfuric acid and is significant for the synthesis of various piperidine derivatives (Dejaegher et al., 2008).
CGRP Receptor Inhibitor Synthesis
A potent calcitonin gene-related peptide (CGRP) receptor antagonist, which includes a structural component similar to this compound, has been developed. This compound has potential therapeutic applications in treating migraine and other conditions related to CGRP (Cann et al., 2012).
Nitrosation and Mutagenicity Studies
The compound has also been studied in the context of nitrosation reactions, which are critical for understanding the formation of potentially mutagenic and carcinogenic compounds in certain dietary and environmental contexts (Shenoy et al., 1992).
Biological Activity Evaluation
The compound's derivatives have been synthesized and evaluated for antimicrobial and analgesic activities. This research is crucial in the discovery of new drugs with potential applications in treating infections and pain management (Nosova et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-14-7-9(3-5-11(14)16)13-10-4-6-12(17)15(2)8-10/h9-10,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDZZTWVRWWWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CCC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2446685.png)

![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)




